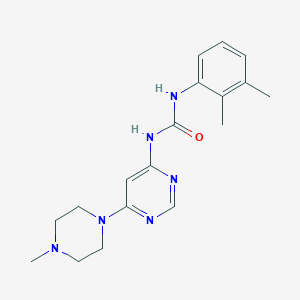

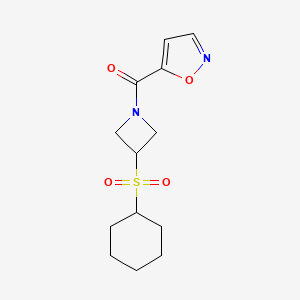

![molecular formula C8H9BrN2O B2556536 (3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1841360-64-2](/img/structure/B2556536.png)

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for these reactions are all part of this analysis .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen

Bromination and Structural Analysis

Research on pyrrolopyrazine derivatives, including brominated forms like "(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one," has provided insights into their chemical properties and potential applications. The bromination process, which introduces bromo groups into specific positions on these compounds, has been studied to understand its impact on molecular structure and reactivity. For instance, studies have shown how bromination affects the NMR spectra and electronic structures of diazaindenes, a related class of nitrogen heterocyclic compounds, offering a basis for predicting reactions and designing new molecules with desired properties (Paudler & Dunham, 1965).

Synthesis of Novel Compounds

The versatility of pyrrolopyrazine derivatives has been harnessed to synthesize various novel compounds. For example, reactions involving compounds with a pyrrolopyrazine core have led to unexpected products with potential applications in medicinal chemistry and material science. The creation of pyrrolo[1,2-a]pyrazine derivatives through reactions with hydrazine monohydrate has been reported, showcasing the compound's role in synthesizing novel heterocyclic structures with potential biological activity (Menges et al., 2013).

Anti-Inflammatory Applications

The synthesized pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects, indicating potential therapeutic applications. These derivatives were evaluated for their ability to inhibit interleukin-6 (IL-6), demonstrating their potential as anti-inflammatory agents. This research highlights the biomedical applications of pyrrolopyrazine derivatives, suggesting avenues for developing new treatments for inflammatory diseases (Zhou et al., 2013).

Anticancer Activity

Further research has explored the anticancer activity of specific pyrrolo[1,2-a]pyrazine derivatives. These studies have identified compounds with significant inhibitory effects on cancer cell viability, particularly in prostate and breast cancer cells. Such findings underscore the potential of pyrrolopyrazine derivatives in oncology, offering a foundation for developing novel anticancer agents. The mechanisms of action, including apoptosis induction and cell migration inhibition, have been a focus, indicating the multifaceted roles these compounds can play in cancer therapy (Seo et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2,4-5H,3H2,1H3,(H,10,12)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJONEXBHAKWEV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C=C(C=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C=C(C=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

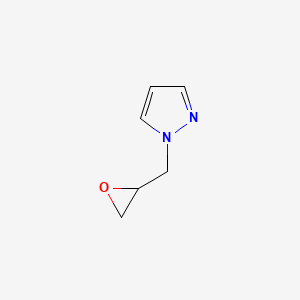

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

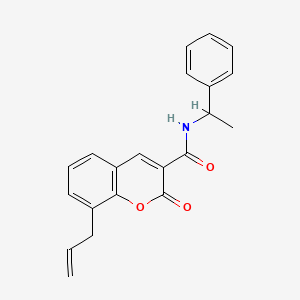

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)